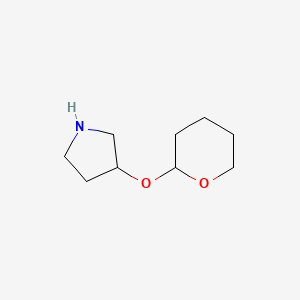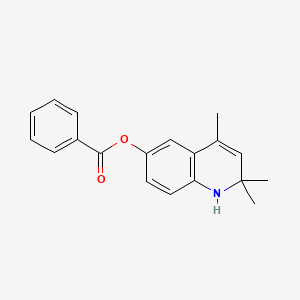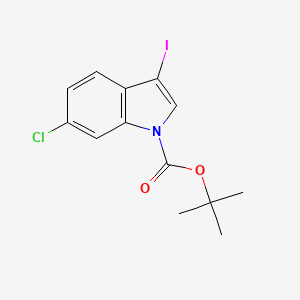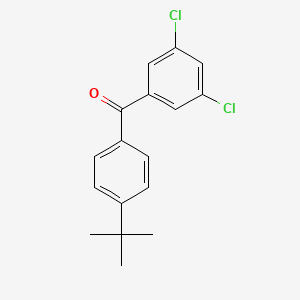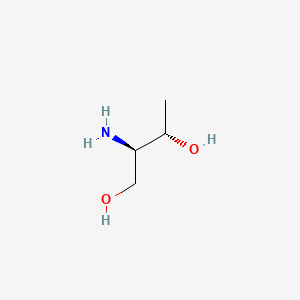
(2R,3S)-2-aminobutane-1,3-diol
Overview
Description
(2R,3S)-2-aminobutane-1,3-diol is a chiral compound with two stereocenters. It is a meso compound, meaning it has an internal plane of symmetry, making it optically inactive despite having chiral centers . This compound is significant in various chemical and biological applications due to its unique stereochemistry and functional groups.
Mechanism of Action
Target of Action
L-ALLO-THREONINOL, also known as (2R,3S)-2-aminobutane-1,3-diol, is an amino alcohol .
Mode of Action
It is known that amino alcohols, the class of organic compounds to which l-allo-threoninol belongs, contain an alkyl chain with an amine group bound to the c1 atom and an alcohol group bound to the c2 atom .
Biochemical Pathways
L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis . It can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide and can also be utilized to synthesize pyrene-L-threoninyl analogues .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2R,3S)-2-aminobutane-1,3-diol are largely determined by its structure. The presence of two chiral centers allows it to exist in multiple stereoisomers, each with potentially different biochemical properties
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the orientation of the chiral atoms in the molecule, as indicated by the (2R,3S) configuration, can influence its interactions with other biomolecules . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by this compound remain to be discovered.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that similar compounds can participate in various metabolic pathways, interacting with enzymes and cofactors and influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-aminobutane-1,3-diol can be achieved through several methods. One common approach involves the epoxidation of alkenes followed by ring-opening reactions. For instance, the epoxidation of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane in a nonpolar solvent under alkaline conditions can yield this compound . This method is efficient, with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar epoxidation and ring-opening reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-aminobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Scientific Research Applications
(2R,3S)-2-aminobutane-1,3-diol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-aminobutane-1,3-diol: An enantiomer with different stereochemistry.
(2R,3R)-2-aminobutane-1,3-diol: A diastereomer with distinct physical and chemical properties.
(2S,3S)-2-aminobutane-1,3-diol: Another diastereomer with unique characteristics.
Uniqueness
(2R,3S)-2-aminobutane-1,3-diol is unique due to its meso configuration, making it optically inactive despite having chiral centers. This property distinguishes it from its enantiomers and diastereomers, which are optically active and have different reactivity and applications .
Properties
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


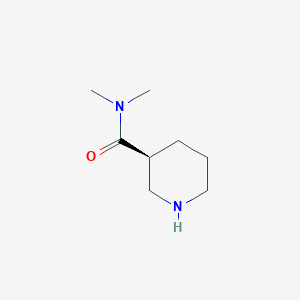
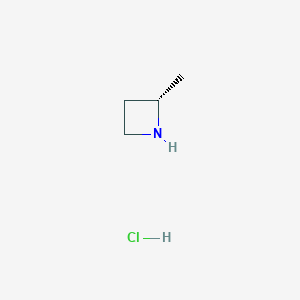
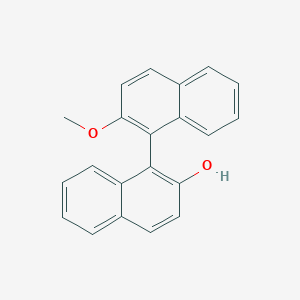
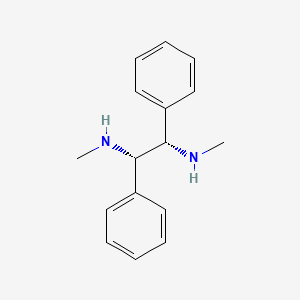
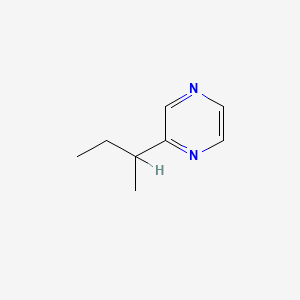
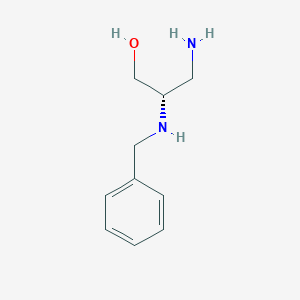
![(S)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B3024247.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B3024249.png)

